molecular formula C18H16BrN5S B3600635 N-(3-BROMOBENZYL)-N-[2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE

N-(3-BROMOBENZYL)-N-[2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE

Cat. No.: B3600635
M. Wt: 414.3 g/mol
InChI Key: RVXMBBWWHMOTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-BROMOBENZYL)-N-[2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE is a complex organic compound that features a bromobenzyl group, a triazolothiadiazole moiety, and a phenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOBENZYL)-N-[2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazolothiadiazole Core: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and hydrazines under acidic or basic conditions.

    Attachment of the Bromobenzyl Group: This step might involve nucleophilic substitution reactions where a bromobenzyl halide reacts with an amine group.

    Final Coupling: The final step could involve coupling the triazolothiadiazole core with the bromobenzyl group under conditions that promote amide or amine bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOBENZYL)-N-[2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted derivatives, reduced forms, or oxidized products.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for N-(3-BROMOBENZYL)-N-[2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-BROMOBENZYL)-N-[2-METHYL-5-(1,2,4-TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE: A similar compound with slight structural variations.

    N-(3-BROMOBENZYL)-N-[2-METHYL-5-(1,3,4-THIADIAZOL-6-YL)PHENYL]AMINE: Another related compound with a different heterocyclic core.

Uniqueness

The uniqueness of N-(3-BROMOBENZYL)-N-[2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE lies in its specific combination of functional groups and heterocyclic structures, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN5S/c1-11-6-7-14(17-23-24-12(2)21-22-18(24)25-17)9-16(11)20-10-13-4-3-5-15(19)8-13/h3-9,20H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXMBBWWHMOTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-BROMOBENZYL)-N-[2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE
Reactant of Route 2
Reactant of Route 2
N-(3-BROMOBENZYL)-N-[2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE
Reactant of Route 3
Reactant of Route 3
N-(3-BROMOBENZYL)-N-[2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE
Reactant of Route 4
Reactant of Route 4
N-(3-BROMOBENZYL)-N-[2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE
Reactant of Route 5
N-(3-BROMOBENZYL)-N-[2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE
Reactant of Route 6
N-(3-BROMOBENZYL)-N-[2-METHYL-5-(3-METHYL[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL)PHENYL]AMINE

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